molecular formula C15H22ClNO B14404505 1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)piperidine hydrochloride CAS No. 83823-43-2

1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)piperidine hydrochloride

Katalognummer: B14404505
CAS-Nummer: 83823-43-2
Molekulargewicht: 267.79 g/mol
InChI-Schlüssel: OHKROKFJDRJKHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)piperidine hydrochloride is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)piperidine hydrochloride typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with piperidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic catalysts such as hydrochloric acid are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dihydro-2H-1-benzopyran: A simpler analog that lacks the piperidine moiety.

    Flavanones: Compounds with a similar benzopyran structure but different functional groups.

    Isochroman: Another benzopyran derivative with distinct chemical properties.

Uniqueness

1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)piperidine hydrochloride is unique due to its specific combination of the benzopyran and piperidine moieties. This combination imparts distinct chemical and biological properties that are not observed in its simpler analogs or other benzopyran derivatives.

Eigenschaften

CAS-Nummer

83823-43-2

Molekularformel

C15H22ClNO

Molekulargewicht

267.79 g/mol

IUPAC-Name

1-(3,4-dihydro-2H-chromen-3-ylmethyl)piperidine;hydrochloride

InChI

InChI=1S/C15H21NO.ClH/c1-4-8-16(9-5-1)11-13-10-14-6-2-3-7-15(14)17-12-13;/h2-3,6-7,13H,1,4-5,8-12H2;1H

InChI-Schlüssel

OHKROKFJDRJKHT-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC2CC3=CC=CC=C3OC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.